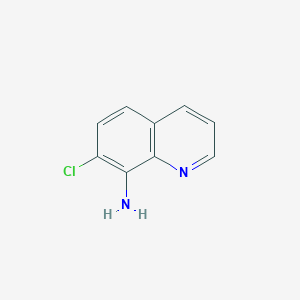

7-Chloroquinolin-8-amine

Vue d'ensemble

Description

7-Chloroquinolin-8-amine is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and an amino group at the 8th position in the quinoline ring structure enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinolin-8-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine. One common method is the reaction of 4,7-dichloroquinoline with o-phenylenediamine under reflux conditions . Another method involves the use of ultrasound irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as the use of aqueous ethanol as a solvent and proline as a ligand have been reported . These methods not only improve the yield but also reduce the use of hazardous chemicals.

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amine group at position 8 readily undergoes acylation with acyl chlorides or anhydrides. For example:

-

Reaction with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields N-(7-chloroquinolin-8-yl)benzamide .

-

Similar reactions with substituted benzoyl chlorides produce derivatives with varying electronic properties (Table 1).

Table 1: Acylation of 7-Chloroquinolin-8-amine

| Acyl Chloride | Conditions | Product | Reference |

|---|---|---|---|

| Benzoyl chloride | DCM, TEA, 0°C → RT | N-(7-chloroquinolin-8-yl)benzamide | |

| 4-Nitrobenzoyl chloride | Same as above | N-(7-chloroquinolin-8-yl)-4-nitrobenzamide |

Diazotization and Azide Formation

The amine group participates in diazotization under acidic conditions, forming diazonium intermediates. Subsequent reactions include:

-

Azide formation : Treatment with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄), followed by sodium azide (NaN₃), yields 7-chloro-8-azidoquinoline. This reaction requires precise timing to avoid hydrolysis side products .

-

Coupling reactions : Diazonium salts can undergo Sandmeyer or Ullmann-type couplings to introduce aryl/heteroaryl groups.

Alkylation Reactions

The amine group is susceptible to alkylation, though over-alkylation can lead to quaternary ammonium salts. For instance:

Key Consideration : Alkylation conditions (e.g., solvent, base) must be optimized to minimize side products like bis-alkylated species .

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at position 7 can undergo substitution under specific conditions:

-

With amines : Heating with primary/secondary amines in polar aprotic solvents (e.g., DMF) yields 7-aminoquinolin-8-amine derivatives .

-

With alkoxides : Methoxide or ethoxide ions facilitate substitution to form 7-alkoxy derivatives.

Example :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals via the amine and quinoline nitrogen. Notable complexes include:

-

Copper(II) complexes : Forms stable complexes with Cu²⁺, enhancing antimicrobial activity .

-

Zinc complexes : Used in catalytic applications due to Lewis acidic properties.

Table 2: Metal Complexes of this compound

| Metal Ion | Coordination Sites | Application | Reference |

|---|---|---|---|

| Cu²⁺ | N(amine), N(quinoline) | Antimicrobial agents | |

| Zn²⁺ | N(amine), Cl(7) | Catalysis |

Electrophilic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, directed by the amine group:

-

Nitration : Occurs at position 5 (para to amine) using HNO₃/H₂SO₄ .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at position 5 or 7 .

Reductive Amination

The amine group participates in reductive amination with aldehydes/ketones:

-

Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives.

-

This method is useful for introducing alkyl chains while preserving the quinoline core .

Oxidation Reactions

Oxidative conditions aff

Applications De Recherche Scientifique

Antimalarial Activity

Research has demonstrated that derivatives of 7-Chloroquinolin-8-amine exhibit significant antimalarial properties. A study evaluated various synthesized derivatives against Plasmodium falciparum, revealing promising results:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 2 | 11.92 | High |

| 3 | 14.68 | High |

| 4 | 20.00 | Moderate |

| 6 | 25.00 | Moderate |

| 8 | 30.00 | Moderate |

| 9 | 79.71 | Moderate |

Compounds (2), (3), (4), (6), (8), and (9) showed IC50 values less than 50 μM, indicating strong potential as antimalarial agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits notable activity against various Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. In vitro studies have shown that several derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Compounds (3) and (9) were particularly effective across all tested cell lines, with special selectivity towards MCF-7 cells .

Case Studies

Case Study 1: Antimalarial Efficacy

A recent study synthesized new derivatives of this compound using ultrasound irradiation techniques to enhance yields and purity. The synthesized compounds were screened for antimalarial activity, with several showing high efficacy against Plasmodium falciparum. The study emphasized the importance of green chemistry methods in drug development .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results indicated that compounds derived from this compound significantly inhibited cell proliferation in MCF-7 cells, suggesting a potential pathway for developing new anticancer therapies .

Mécanisme D'action

The mechanism of action of 7-Chloroquinolin-8-amine involves its interaction with various molecular targets. In the case of its antimalarial activity, it is believed to inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . Its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .

Comparaison Avec Des Composés Similaires

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline: The parent compound with a wide range of biological activities.

8-Aminoquinoline: Another derivative with significant antimalarial properties.

Uniqueness: 7-Chloroquinolin-8-amine is unique due to the presence of both a chlorine atom and an amino group in its structure, which enhances its biological activity compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Activité Biologique

7-Chloroquinolin-8-amine, a derivative of quinoline, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a chlorine atom and an amino group, which enhance its biological activity compared to other quinoline derivatives. Quinoline compounds are well-known for their pharmacological properties, including antimalarial, antimicrobial, and anticancer effects .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : This compound inhibits key enzymes involved in DNA replication and metabolism, such as topoisomerase II and cytochrome P450, leading to altered cellular functions and potential apoptosis in cancer cells .

- Cell Cycle Modulation : Research indicates that this compound can cause cell cycle arrest in cancer cells, particularly in the G2/M phase, which is crucial for cancer therapy .

- Gene Expression Regulation : The compound modulates gene expression by interacting with transcription factors, impacting pathways related to cell survival and proliferation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study reported moderate to high inhibition against various bacterial strains, with some derivatives showing MIC values as low as mg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antimalarial Activity

The compound has shown promising antimalarial activity with IC50 values generally below 100 μM. Some derivatives demonstrate even higher potency, with IC50 values under 50 μM. For instance, compound (9) was noted for its exceptional activity with an IC50 of 11.92 μM against Plasmodium falciparum .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Compounds derived from this base structure have shown selective cytotoxicity towards these cells, particularly MCF-7, indicating its potential for targeted cancer therapies .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Anticancer Screening : A study evaluated the anticancer properties of synthesized derivatives against MCF-7 and HCT-116 cell lines. Compounds (3) and (9) exhibited significant cytotoxicity with IC50 values lower than 30 μM, suggesting their potential as lead compounds in cancer treatment .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, various derivatives were screened against a range of bacterial strains. The results indicated that several compounds had substantial inhibition zones compared to standard antibiotics, reinforcing the therapeutic potential of this class of compounds .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Antimalarial IC50 (μM) | Anticancer Activity (Cell Line) | Antimicrobial Activity |

|---|---|---|---|

| This compound | <50 | MCF-7 (IC50 <30 μM) | Moderate to High |

| Chloroquine | <100 | Not specified | High |

| 8-Aminoquinoline | <50 | Variable | Moderate |

Propriétés

IUPAC Name |

7-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIVDGBOGABQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279646 | |

| Record name | 7-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-98-3 | |

| Record name | 6338-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.